molecular formula C7H10BrF3 B2758474 1-Bromo-4-(trifluoromethyl)cyclohexane CAS No. 30129-20-5

1-Bromo-4-(trifluoromethyl)cyclohexane

Cat. No.: B2758474
CAS No.: 30129-20-5
M. Wt: 231.056
InChI Key: CTEBWBSBKSFIMN-UHFFFAOYSA-N
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Description

1-Bromo-4-(trifluoromethyl)cyclohexane is an organic compound with the molecular formula C7H10BrF3 It is characterized by a cyclohexane ring substituted with a bromine atom and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(trifluoromethyl)cyclohexane can be synthesized through several methods. One common approach involves the bromination of 4-(trifluoromethyl)cyclohexane using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum bromide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted cyclohexane derivatives.

    Reduction Reactions: The compound can be reduced to 4-(trifluoromethyl)cyclohexane using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can yield cyclohexanone derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Substitution: 4-(trifluoromethyl)cyclohexanol or 4-(trifluoromethyl)cyclohexylamine.

    Reduction: 4-(trifluoromethyl)cyclohexane.

    Oxidation: 4-(trifluoromethyl)cyclohexanone.

Scientific Research Applications

1-Bromo-4-(trifluoromethyl)cyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique structural features.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(trifluoromethyl)cyclohexane involves its interaction with various molecular targets. The bromine atom and trifluoromethyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules. The exact pathways and targets depend on the specific application and the chemical environment.

Comparison with Similar Compounds

    1-Bromo-4-(trifluoromethyl)benzene: Similar in structure but with a benzene ring instead of a cyclohexane ring.

    1-Bromo-3-(trifluoromethyl)cyclohexane: Similar but with the trifluoromethyl group in a different position.

    4-Bromobenzotrifluoride: Contains a benzene ring with a bromine and trifluoromethyl group.

Uniqueness: 1-Bromo-4-(trifluoromethyl)cyclohexane is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to aromatic analogs. This uniqueness makes it valuable in applications where specific reactivity and stability are required.

Biological Activity

1-Bromo-4-(trifluoromethyl)cyclohexane is a halogenated organic compound with the molecular formula C7_7H10_{10}BrF3_3. Its unique structure, characterized by the presence of a bromine atom and a trifluoromethyl group, imparts distinctive chemical properties that influence its biological activity. This article explores the biological implications of this compound, including its toxicity, reactivity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted at the para position with a bromine atom and a trifluoromethyl group. This configuration is significant for its chemical reactivity and interactions with biological systems.

PropertyValue
Molecular FormulaC7_7H10_{10}BrF3_3
Molecular Weight227.06 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Toxicological Profile

The biological activity of this compound has been associated with potential toxicity. It is classified as harmful if swallowed and can cause skin irritation. The trifluoromethyl group enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes, potentially leading to cytotoxic effects.

Case Studies on Toxicity

  • Acute Toxicity : In laboratory settings, exposure to high concentrations of this compound has resulted in observable toxicological effects in animal models, including symptoms of distress and organ-specific damage.
  • Skin Irritation : Studies indicate that dermal exposure can lead to significant irritation, necessitating careful handling protocols in laboratory environments.

The specific biological activities of this compound are still under investigation. However, its structural features suggest several potential mechanisms of action:

  • Reactivity with Nucleophiles : The bromine atom can participate in nucleophilic substitution reactions, making it a useful intermediate in organic synthesis.
  • Halogen Bonding : The trifluoromethyl group may engage in halogen bonding interactions with various biological macromolecules, influencing enzyme activity and receptor interactions .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable reagent in synthetic organic chemistry. Its applications include:

  • Synthesis of Complex Molecules : It serves as a building block for synthesizing pharmaceuticals and agrochemicals.
  • Photoredox Catalysis : The compound has been utilized in photoredox catalysis to facilitate radical reactions, enhancing the efficiency of synthetic pathways.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-Bromo-2-(trifluoromethyl)cyclohexaneC7_7H10_{10}BrF3_3Different substitution pattern affects reactivity
1-Chloro-4-(trifluoromethyl)cyclohexaneC7_7H10_{10}ClF3_3Chlorine instead of bromine alters biological activity
1-Iodo-4-(trifluoromethyl)cyclohexaneC7_7H10_{10}IF3_3Iodine's larger size influences reactivity

Future Research Directions

Further studies are required to elucidate the full spectrum of biological activities associated with this compound. Key areas for future research include:

  • In Vitro Studies : Assessing cytotoxicity against various cancer cell lines to evaluate potential anticancer properties.
  • Mechanistic Studies : Investigating the specific interactions between this compound and biological targets at the molecular level.
  • Environmental Impact Assessment : Understanding the ecological implications of its use and degradation products.

Properties

IUPAC Name

1-bromo-4-(trifluoromethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrF3/c8-6-3-1-5(2-4-6)7(9,10)11/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEBWBSBKSFIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30129-20-5
Record name 1-bromo-4-(trifluoromethyl)cyclohexane
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